molecular formula C18H17N7O B2459295 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1798542-58-1

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2459295
CAS No.: 1798542-58-1
M. Wt: 347.382
InChI Key: BIEYGTUTZCDSMO-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound designed for research applications, integrating two pharmaceutically significant heterocyclic systems: the 1H-pyrrolo[2,3-b]pyridine (azaindole) and the 1H-tetrazole. The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry and is present in compounds investigated as potent inhibitors of various biological targets. For instance, substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as Salt Inducible Kinase 2 (SIK2) inhibitors for potential use in cancer research . Similarly, this core structure has been explored in the development of other kinase inhibitors, such as IKK2 . The 1H-tetrazole moiety is a versatile bioisostere, commonly used to replace carboxylic acid functional groups in drug discovery due to its similar pKa and spatial requirements . Tetrazole-containing compounds exhibit a wide spectrum of reported biological activities, including antibacterial, anti-inflammatory, and anticancer properties, making them a subject of continuous research interest . The specific linkage of these two motifs via a benzamide and a propyl linker in this molecule suggests potential for unique target engagement and physicochemical properties. Researchers may find this compound valuable for probing kinase-related pathways, investigating the effects of tetrazole bioisosteres in specific molecular contexts, or as a synthetic intermediate for further chemical elaboration. This product is intended for research and manufacturing purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O/c26-18(15-4-1-6-16(12-15)25-13-21-22-23-25)20-9-3-10-24-11-7-14-5-2-8-19-17(14)24/h1-2,4-8,11-13H,3,9-10H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEYGTUTZCDSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCCCN3C=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition of 3-Cyanobenzoic Acid

The tetrazole ring is introduced via a [2+3] cycloaddition between 3-cyanobenzoic acid and sodium azide under acidic conditions ():

$$
\text{3-Cyanobenzoic acid} + \text{NaN}3 \xrightarrow{\text{NH}4\text{Cl, DMF, 110°C}} \text{3-(1H-Tetrazol-1-yl)benzoic acid}
$$

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF)
  • Catalyst : Ammonium chloride (NH$$_4$$Cl)
  • Temperature : 110°C, 24 hours
  • Yield : 68–72% ().

Characterization Data :

  • IR (KBr) : 1602 cm$$^{-1}$$ (C=N tetrazole), 1687 cm$$^{-1}$$ (C=O acid).
  • $$^1$$H NMR (DMSO-d$$_6$$) : δ 8.52 (s, 1H, tetrazole-H), 8.21–7.65 (m, 4H, aromatic-H).

Synthesis of [3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl]amine

Alkylation of Pyrrolo[2,3-b]pyridine

The pyrrolo[2,3-b]pyridine core is functionalized via nucleophilic substitution with 3-chloropropylamine ():

$$
\text{Pyrrolo[2,3-b]pyridine} + \text{Cl-(CH}2\text{)}3\text{-NH}_2 \xrightarrow{\text{NaH, DMF}} \text{[3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl]amine}
$$

Reaction Conditions :

  • Base : Sodium hydride (NaH)
  • Solvent : DMF, 0°C to room temperature
  • Yield : 60–65% ().

Characterization Data :

  • $$^13$$C NMR (D$$2$$O) : δ 143.2 (pyrrole-C), 128.5–110.3 (pyridyl-C), 45.1 (propyl-NH$$2$$).

Salt Formation

The free amine is converted to its dihydrochloride salt for stability ():

$$
\text{[3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl]amine} + 2\text{HCl} \rightarrow \text{Dihydrochloride salt}
$$

Amide Coupling: Final Step Synthesis

Activation of 3-(1H-Tetrazol-1-yl)benzoic Acid

The carboxylic acid is activated using thionyl chloride (SOCl$$_2$$) to form the acyl chloride:

$$
\text{3-(1H-Tetrazol-1-yl)benzoic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{Acyl chloride}
$$

Coupling with [3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl]amine

The acyl chloride reacts with the amine in the presence of a base ():

$$
\text{Acyl chloride} + \text{[3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl]amine} \xrightarrow{\text{pyridine, DCM}} \text{N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide}
$$

Optimized Conditions :

  • Solvent : Dichloromethane (DCM)
  • Base : Pyridine (2 equivalents)
  • Temperature : 0°C to room temperature, 12 hours
  • Yield : 75–80% ().

Characterization Data :

  • IR (KBr) : 1653 cm$$^{-1}$$ (amide C=O), 1244 cm$$^{-1}$$ (tetrazole C-N).
  • $$^1$$H NMR (CDCl$$3$$) : δ 8.41 (s, 1H, tetrazole-H), 7.98–7.12 (m, 7H, aromatic-H), 3.62 (t, 2H, CH$$2$$-N), 2.91 (t, 2H, CH$$_2$$-NH).

Alternative Synthetic Routes

Microwave-Assisted Tetrazole Formation

Using microwave irradiation reduces reaction time for tetrazole synthesis ():

Parameter Conventional Method Microwave Method
Time 24 hours 2 hours
Yield 68% 78%
Purity 95% 98%

Solid-Phase Synthesis

Immobilizing the benzoic acid on resin enables stepwise coupling, improving purity ():

$$
\text{Resin-bound acid} + \text{Amine} \xrightarrow{\text{HATU, DIPEA}} \text{Resin-bound amide} \xrightarrow{\text{TFA}} \text{Target compound}
$$

Challenges and Optimization

Tetrazole Stability

Tetrazoles degrade under strongly acidic/basic conditions. Neutral pH and low temperatures (<40°C) are critical during coupling ().

Amine Solubility

The dihydrochloride salt () requires neutralization with NaHCO$$_3$$ before coupling. Insolubility in DCM is mitigated by using DMF/THF mixtures ().

Analytical Validation

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C$${19}$$H$${18}$$N$$_6$$O : 370.1522
  • Observed : 370.1518 ().

Chromatographic Purity

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide: shares structural similarities with other pyrrolopyridine and tetrazole-containing compounds.

    This compound: can be compared to compounds like pyrrolopyridine derivatives and tetrazole-based drugs.

Uniqueness

  • The unique combination of the pyrrolopyridine, propyl chain, tetrazole, and benzamide groups in this compound provides it with distinct chemical and biological properties.
  • This compound’s ability to undergo various chemical reactions and its potential applications in multiple fields make it a valuable subject of study.

Biological Activity

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]pyridine moiety linked to a tetrazole and a benzamide structure via a propyl chain. This unique configuration is believed to enhance its biological activities compared to simpler derivatives.

PropertyValue
Molecular FormulaC₁₄H₁₈N₄O
Molecular Weight283.37 g/mol
CAS Number1798542-63-8

Preliminary studies indicate that this compound may act as an inhibitor of RET (rearranged during transfection) kinase. RET is implicated in various cancers, making this compound a candidate for targeted cancer therapies. Its selective inhibition against wild-type RET and its mutants is particularly significant for overcoming drug resistance in cancer treatment .

Pharmacological Studies

Research has demonstrated that this compound exhibits promising activity against several cancer cell lines. For instance, in vitro assays have shown that it can induce apoptosis in RET-positive tumors, suggesting its potential as an anticancer agent .

Case Study: RET Inhibition
In a study examining the effects of various compounds on RET activity, this compound was found to significantly reduce RET phosphorylation levels at concentrations as low as 100 nM. This reduction correlated with decreased cell proliferation in RET-dependent cancer models .

Synthesis

The synthesis of this compound can be achieved through several methods:

  • Formation of the Pyrrolo[2,3-b]pyridine Core : This can be accomplished via cyclization reactions involving appropriate precursors.
  • Attachment of the Propyl Chain : Alkylation reactions are typically employed to introduce the propyl chain to the pyrrolopyridine core.
  • Coupling with Tetrazole and Benzamide : The final step involves coupling reactions with tetrazole derivatives and benzamide under specific conditions.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameActivityRemarks
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dimethoxybenzamideModerate RET inhibitionExhibits broader pharmacological profile .
N-(4-propylthiadiazole-5-carboxamide)Moderate anti-cancer propertiesShares structural similarities .
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-nicotinamideAntioxidant propertiesDifferent mechanism of action .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis typically involves coupling pyrrolopyridine derivatives with tetrazole-containing benzamides via propyl linkers. Key steps include:

  • Heterocycle Functionalization : Activation of the pyrrolo[2,3-b]pyridine core using reagents like POCl₃ for nucleophilic substitution .
  • Propyl Linker Introduction : Alkylation or Mitsunobu reactions to attach the propyl chain, requiring controlled temperature (e.g., 60–80°C) and anhydrous solvents (e.g., DMF or THF) .
  • Tetrazole-Benzamide Conjugation : Amide bond formation via EDC/HOBt coupling, monitored by TLC and purified via column chromatography .
    • Optimization : Catalyst loading (e.g., Pd for cross-coupling), solvent polarity, and reaction time are systematically varied to improve yields (reported 40–70% in similar compounds) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., tetrazole protons at δ 8.5–9.5 ppm) .
  • HRMS : Validates molecular formula (e.g., C₂₀H₁₈N₈O) with <2 ppm mass error .
    • Purity Assessment :
  • HPLC : Uses C18 columns with UV detection (λ = 254 nm) to achieve >95% purity .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What biological targets are commonly associated with structurally related compounds?

  • Kinase Inhibition : Pyrrolopyridine-tetrazole hybrids often target ATP-binding pockets in kinases (e.g., JAK2 or EGFR), with IC₅₀ values in the nanomolar range .
  • GPCR Modulation : Tetrazole moieties may interact with angiotensin or serotonin receptors due to their bioisosteric similarity to carboxylates .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step during synthesis?

  • Root Cause Analysis : Competing side reactions (e.g., oligomerization) or steric hindrance from bulky substituents.
  • Solutions :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 hours) and improves efficiency .
  • Protecting Groups : Temporarily shield reactive sites (e.g., Boc for amines) to prevent undesired interactions .
  • Catalyst Screening : Test Pd-XPhos or Cu(I)-TBTA for cross-coupling efficiency .

Q. How should contradictory bioactivity data across cell-based assays be resolved?

  • Troubleshooting Framework :

Assay Conditions : Compare cell lines (e.g., HEK293 vs. HeLa), serum concentrations, and incubation times .

Solubility Limits : Use DMSO concentrations <0.1% and confirm compound stability via LC-MS .

Off-Target Effects : Employ CRISPR knockouts or competitive binding assays to validate target specificity .

Q. What computational strategies predict the binding mode of this compound to kinase targets?

  • Molecular Docking : Use AutoDock Vina with kinase crystal structures (PDB: 4HJO) to identify key interactions (e.g., hydrogen bonds with hinge regions) .
  • MD Simulations : AMBER or GROMACS simulations (100 ns) assess binding stability and conformational changes .

Q. How can structure-activity relationship (SAR) studies optimize pharmacokinetic properties?

  • Lipophilicity Adjustments : Introduce polar groups (e.g., -OH or -SO₃H) to the benzamide ring to improve solubility (logP <3) .
  • Metabolic Stability : Replace labile propyl chain methylenes with cyclopropyl or fluorine atoms to reduce CYP450 oxidation .

Q. What methodologies assess metabolic stability and toxicity in preclinical studies?

  • In Vitro Models :

  • Microsomal Assays : Human liver microsomes (HLM) quantify metabolic half-life (t₁/₂ >60 min desirable) .
  • hERG Inhibition : Patch-clamp electrophysiology evaluates cardiac toxicity risks (IC₅₀ >10 μM preferred) .
    • In Silico Tools : ProTox-II or Derek Nexus predict toxicity endpoints (e.g., hepatotoxicity) .

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